Pentafluorophenylsilane
Description
Properties
Molecular Formula |
C6F5Si |
|---|---|
Molecular Weight |
195.14 g/mol |
InChI |
InChI=1S/C6F5Si/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
QWAYPJWKTNJDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Si])F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentafluorophenylsilane and Its Derivatives
Strategies for Direct Synthesis of Pentafluorophenylsilane
The synthesis of this compound, a key intermediate in organosilicon and fluorine chemistry, has been approached through various methodologies. These strategies aim to efficiently create the silicon-carbon bond with the highly fluorinated aromatic ring.
Hydrosilylation Approaches of Fluorinated Arenes
Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, presents a potential route to aryl silanes. While direct hydrosilylation of the C=C bonds in a pentafluorophenyl ring is not a common method for synthesizing this compound itself, related hydrosilylation reactions of fluorinated precursors are noteworthy. For instance, benzyne (B1209423), which can be generated from fluorinated aryl precursors, has been shown to be an effective acceptor for hydrosilylation. Various silanes react smoothly with benzyne derived from hexadehydro-Diels-Alder (HDDA) reactions to yield arylation products nih.gov. The mechanism is believed to proceed through a synergistic pathway, distinct from traditional radical-initiated or transition-metal-catalyzed hydrosilylations nih.gov. Lewis acids like boron trifluoride etherate can accelerate these reactions nih.gov. This approach has also been used to modify polyhydromethylsiloxane (PHMS), a widely used organosilicon polymer nih.gov.
Halogen-Metal Exchange and Subsequent Silylation Reactions
A cornerstone of organometallic synthesis, the halogen-metal exchange reaction is a primary method for preparing this compound. This two-step process involves the reaction of a pentafluorophenyl halide with an organometallic reagent to form a pentafluorophenyl-metal intermediate, which is then quenched with a silyl (B83357) electrophile.
Organolithium reagents are frequently employed for this purpose. For example, bromopentafluorobenzene (B106962) can undergo a bromine-lithium exchange with an alkyllithium reagent, such as n-butyllithium, at low temperatures to generate pentafluorophenyllithium. This highly reactive intermediate is then treated with a suitable silyl halide, like chlorotrimethylsilane (B32843), to afford the desired this compound. The process can be modified by using a combination of reagents, such as i-PrMgCl and n-BuLi, to perform the bromine-metal exchange under non-cryogenic conditions, which can be advantageous for substrates bearing acidic protons nih.gov.
Grignard and Organolithium Reagent Mediated Routes to Pentafluorophenylsilanes
Both Grignard and organolithium reagents are pivotal in the synthesis of pentafluorophenylsilanes. The choice between them often depends on the starting halide and the desired reactivity.
Grignard Reagents: Pentafluorophenylmagnesium halides are typically prepared by the reaction of a pentafluorophenyl halide (bromide or iodide) with magnesium metal in an ethereal solvent. These Grignard reagents can then react with a variety of silyl halides to form the corresponding pentafluorophenylsilanes. While perfluoroalkyl and perfluorovinyl Grignard reagents have been successfully synthesized and utilized, the formation of perfluoroaryl Grignard reagents can sometimes be more challenging scilit.com.
Organolithium Reagents: As mentioned in the previous section, pentafluorophenyllithium is a versatile intermediate. It can be generated from pentafluorobenzene (B134492) or its halo-derivatives and subsequently reacted with silyl electrophiles. The high reactivity of organolithium reagents allows for a broad scope of silylating agents to be used. The preparation of aryl-substituted chlorosilanes, which can be precursors to pentafluorophenylsilanes, often involves the reaction of an aryl Grignard reagent with SiCl₄ or the reaction of an aryl bromide with n-butyllithium followed by a chlorosilane researchgate.net.
| Reagent Type | Starting Material | Typical Silylating Agent | Key Conditions |
| Grignard Reagent | C₆F₅Br | SiCl₄, RSiCl₃, R₂SiCl₂ | Ethereal solvent (e.g., THF) |
| Organolithium | C₆F₅Br, C₆F₅I | R₃SiCl | Low temperature (e.g., -78 °C) |
Reductive Dehalogenation Pathways and Fluorine-Silicon Exchange Reactions
Reductive Dehalogenation: While less common for the direct synthesis of this compound, reductive dehalogenation can play a role in the chemistry of related compounds. More relevant to this field is the concept of defluorosilylation. For example, the defluorosilylation of trifluoromethane (B1200692) has been achieved using a silyl lithium reagent at room temperature dntb.gov.ua. This type of reaction highlights the potential for cleaving C-F bonds and forming Si-C bonds, although its application to the synthesis of this compound from perfluorinated arenes is not well-established.
Fluorine-Silicon Exchange: The exchange of a fluorine atom for a silyl group is a direct but challenging transformation. Fluoride-catalyzed siloxane exchange has been identified as a robust dynamic chemistry, where fluoride (B91410) ions can attack siloxane linkages osti.gov. While this is not a direct C-F to C-Si conversion, it underscores the high affinity between silicon and fluorine, which can influence reaction pathways. The development of methods for the direct electrophilic fluorodesilylation, where a silyl group is replaced by a fluorine atom, has emerged as a strategy for preparing fluorinated compounds researchgate.net. The reverse reaction, a nucleophilic silyldefluorination, remains a synthetic challenge.
Electrochemical Synthesis Methods and Decarboxylation of Silyl Esters
Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for the synthesis of organosilicon compounds. The electrochemical synthesis of fluorinated allyl silanes and boronates has been demonstrated, involving the electrogeneration of silyl radicals which then react with fluorinated styrenes nih.gov. Furthermore, electrochemical halodesilylation of aromatic silanes provides a mild method for synthesizing aryl halides without the need for transition metal catalysts or hazardous oxidants rsc.org. While direct electrochemical synthesis of this compound from a pentafluorophenyl precursor is not widely reported, these related methods suggest the potential of electrochemistry in this area.
Decarboxylation of Silyl Esters: Decarboxylative coupling represents a powerful strategy for forming new bonds. In the context of this compound synthesis, the decarboxylation of a silyl ester of pentafluorobenzoic acid is a viable route. Pentafluorobenzoic acid can be converted to its silyl ester, which upon decarboxylation, can generate a pentafluorophenyl anion or a related reactive intermediate that can be trapped by a silicon electrophile. The hydrothermal decarboxylation of pentafluorobenzoic acid has been studied, providing insights into the stability of this precursor researchgate.netaiche.org. More directly, decarboxylative fluorination of benzoic acids has been achieved through a photoinduced ligand-to-metal charge transfer (LMCT) process, forming arylcopper(III) intermediates organic-chemistry.org. A similar strategy could potentially be adapted for decarboxylative silylation.
| Method | Precursor | Key Transformation | Advantages |
| Electrochemical | Fluorinated Styrenes | Electrogenerated silyl radical addition | Mild conditions, no hazardous oxidants |
| Decarboxylation | Pentafluorobenzoic Acid | Formation of a reactive pentafluorophenyl intermediate | Utilizes a readily available starting material |
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives allows for the incorporation of the unique electronic properties of the pentafluorophenyl group into more complex molecular architectures. These derivatives are valuable in materials science, medicinal chemistry, and as synthetic intermediates.
One approach involves the synthesis of a functionalized pentafluorophenyl-metal species, followed by silylation. For example, a pentafluorophenyl ring bearing a protected functional group can undergo halogen-metal exchange and subsequent reaction with a silyl halide.
Alternatively, a pre-formed this compound can be functionalized. The high stability of the pentafluorophenyl ring can make direct functionalization challenging, often requiring harsh reaction conditions. However, modern cross-coupling methodologies can be employed. For instance, a this compound bearing a halo-substituent at a different position on another aromatic ring could undergo palladium-catalyzed cross-coupling reactions.
A more direct method involves the deprotonative silylation of aromatic C-H bonds. A method has been developed using trifluoromethyltrimethylsilane (CF₃SiMe₃) and a catalytic amount of fluoride to silylate aromatic C-H bonds, which is tolerant of various functional groups on heteroarenes and benzenes nih.gov. This approach could potentially be applied to the synthesis of functionalized pentafluorophenylsilanes.
The synthesis of highly functionalized pentafluorosulfanylated pyrrolidines has been achieved through a 1,3-dipolar cycloaddition reaction, demonstrating the incorporation of complex fluorinated groups into heterocyclic systems dntb.gov.ua. While not directly involving a this compound, this illustrates the types of complex fluorinated molecules that are of interest.
Introduction of Additional Silicon Substituents (e.g., Alkyl, Aryl, Alkoxy, Halogen)
The properties and reactivity of pentafluorophenylsilanes can be precisely tuned by the nature of the substituents attached to the silicon atom. Classical and modern synthetic methods allow for the introduction of a wide array of functional groups.
A foundational method for creating C–Si bonds is the Grignard reaction , where a pentafluorophenyl magnesium halide reacts with a chlorosilane. This versatile reaction allows for the introduction of alkyl, aryl, and additional halogen substituents onto the silicon center. For instance, the reaction of pentafluorophenylmagnesium bromide with silicon tetrachloride can yield pentafluorophenyltrichlorosilane. Subsequent reactions with other Grignard reagents can introduce further organic groups. Kinetic studies of Grignard reactions with chlorosilanes in tetrahydrofuran (B95107) (THF) show they are significantly faster than in diethyl ether and involve competitive pathways with different magnesium species (R₂Mg and RMgX) researchgate.netsigmaaldrich.com. The choice of solvent and reaction conditions is critical for controlling the degree of substitution nih.gov.
Hydrosilylation offers another route for introducing alkyl substituents. The addition of silanes (R₃SiH) across the double bond of pentafluorostyrene, typically catalyzed by hexachloroplatinic acid, yields 2-(pentafluorophenyl)ethylsilyl compounds. This method has been used to synthesize derivatives like C₆F₅CH₂CH₂SiMeCl₂ and C₆F₅CH₂CH₂SiCl₃ nih.gov.
Halogen substituents on silicon are common precursors for other functionalities, such as alkoxy groups. Pentafluorophenyl(chloro)silanes can be readily converted to pentafluorophenyl(alkoxy)silanes through reaction with alcohols. These alkoxysilanes are important intermediates in the synthesis of silicones and other materials.
The following table summarizes representative methods for introducing various substituents onto the silicon atom of a this compound precursor.
| Substituent Type | Synthetic Method | Precursor Example | Product Example |
| Alkyl | Grignard Reaction | MeMgBr + C₆F₅SiCl₃ | C₆F₅SiMeCl₂ |
| Aryl | Grignard Reaction | PhMgBr + C₆F₅SiCl₃ | C₆F₅SiPhCl₂ |
| Alkoxy | Alcoholysis | C₆F₅SiCl₃ + 3 EtOH | C₆F₅Si(OEt)₃ |
| Halogen | Grignard Reaction | C₆F₅MgBr + SiCl₄ | C₆F₅SiCl₃ |
Regioselective Functionalization of the Pentafluorophenyl Moiety
Once the this compound core is assembled, the highly fluorinated aromatic ring can be further modified. The electron-withdrawing nature of the fluorine atoms makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). This reaction is highly regioselective, with a strong preference for substitution at the para position (C-4) relative to the silicon substituent.
This predictable regioselectivity is attributed to the ability of the silicon group and the other fluorine atoms to stabilize the intermediate Meisenheimer complex, particularly when the nucleophilic attack occurs at the C-4 position. A variety of nucleophiles can be employed to displace the para-fluorine atom, leading to a diverse range of functionalized derivatives.
For example, trimethyl(pentafluorophenyl)silane (B73885) reacts with nucleophiles like potassium tert-butoxide, sodium thiophenolate, and sodium ethanethiolate, resulting in the selective substitution of the para-fluoride nih.gov. This reactivity pattern is consistent with that observed in other pentafluorophenyl compounds, where the para-position is activated for nucleophilic attack nih.gov. The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields of the desired para-substituted product nih.govnih.gov.
| Nucleophile | Reagent(s) | Product Structure |
| Alkoxide | KOtBu | 4-(tBuO)-C₆F₄SiMe₃ |
| Thiolate | PhSNa | 4-(PhS)-C₆F₄SiMe₃ |
| Amine | R₂NH | 4-(R₂N)-C₆F₄SiMe₃ |
Synthesis of Polysilylated Pentafluorophenyl Compounds
The introduction of multiple silyl groups onto a single pentafluorophenyl ring creates compounds with unique electronic and steric properties, which are of interest in materials science and supramolecular chemistry. The synthesis of such compounds typically involves the sequential metallation and silylation of a polyfluorinated benzene (B151609) precursor.
The synthesis of 1,4-bis(trimethylsilyl)tetrafluorobenzene, a prominent example of a polysilylated pentafluorophenyl compound, was first reported in 1967 nih.gov. The method involved the reaction of 1,2,4,5-tetrafluorobenzene (B1209435) with n-butyllithium followed by quenching with trimethylsilyl (B98337) chloride nih.gov. This lithiation-silylation sequence exploits the acidity of the C-H bonds on the tetrafluorobenzene ring.
Alternative routes have also been developed. One such method utilizes poly(cadmium-2,3,5,6-tetrafluorobenzene) as a starting material, which reacts with trimethylsilyl chloride at elevated temperatures to yield the desired 1,4-disubstituted product nih.gov. Reductive silylation is another strategy, where a polyhalogenated aromatic compound is reacted with a reducing agent in the presence of a silyl electrophile. For instance, 1,2-dichlorobenzene (B45396) can be reacted with magnesium and chlorotrimethylsilane to produce 1,2-bis(trimethylsilyl)benzene, demonstrating a related transformation on a non-fluorinated analog orgsyn.org.
These methods highlight the key strategies for creating C-Si bonds on aromatic rings, which can be extended to fluorinated systems to generate polysilylated structures.
Catalytic Approaches in this compound Synthesis
Catalysis offers milder and more efficient pathways for the formation of the C–Si bond in pentafluorophenylsilanes, often with improved functional group tolerance compared to traditional stoichiometric methods like Grignard reactions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has become a powerful tool for constructing C–Si bonds researchgate.net. Cross-coupling reactions are a primary strategy, typically involving an organometallic reagent and an organic halide.
Hiyama-Denmark Coupling: This reaction involves the coupling of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, such as a fluoride source. While often used to form C-C bonds using the silane (B1218182) as the organometallic partner, related processes can form C-Si bonds.
Suzuki-Miyaura Coupling: In a variation of this reaction, an arylboronic acid can be coupled with a silyl halide. More relevant to this context is the coupling of a pentafluorophenylboronic acid with a halosilane, catalyzed by a palladium complex, to form the C(aryl)-Si bond.
C-F Bond Activation: A more direct approach involves the palladium-catalyzed C-F bond activation of hexafluorobenzene (B1203771) or pentafluorobenzene, followed by coupling with a silylating agent. This method avoids the pre-functionalization required for Grignard or boronic acid-based routes chemicalbook.com.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these catalytic cycles, including steps like oxidative addition, transmetalation, and reductive elimination cas.cn. These studies help in optimizing reaction conditions and designing more effective catalysts.
Organocatalytic Methods
Organocatalysis provides a metal-free alternative for synthesizing and functionalizing pentafluorophenylsilanes. These methods often rely on the unique reactivity of main-group elements or small organic molecules to promote the desired transformation.
A notable example involves the use of strong, non-nucleophilic organic superbases. The t-Bu-P₄ phosphazene base has been shown to catalyze the direct thiolation of trimethyl(pentafluorophenyl)silane with thiosulfonates. This reaction proceeds under mild, metal-free conditions to form a C(aryl)-S bond, demonstrating the functionalization of a pre-formed this compound using organocatalysis.
While direct organocatalytic formation of the C(aryl)-Si bond is less common, silyl anions (R₃Si⁻) generated in situ can react with fluoroarenes in a process known as silyldefluorination nih.gov. DFT calculations suggest this nucleophilic aromatic substitution proceeds through a concerted ipso-substitution mechanism. This reaction pathway, facilitated by silyl lithium reagents, can occur even on electron-rich aryl fluorides, expanding the scope beyond traditional SₙAr reactions nih.gov.
Mechanistic Investigations in this compound Synthesis
Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and developing new methodologies. A combination of kinetic experiments and computational studies has provided significant insights into the formation of pentafluorophenylsilanes.
For traditional methods like the Grignard reaction , kinetic studies have detailed the complex solution behavior of the Grignard reagent, which exists in a Schlenk equilibrium between RMgX, R₂Mg, and MgX₂ researchgate.net. The reaction with chlorosilanes in THF involves competitive pathways where both R₂Mg and RMgX act as nucleophiles, and magnesium halides can serve as electrophilic catalysts researchgate.netsigmaaldrich.com. The rate and outcome are influenced by the substituents on the silicon atom through both inductive and steric effects researchgate.net.
In transition metal-catalyzed reactions , mechanistic studies have focused on elucidating the catalytic cycle. For palladium-catalyzed couplings, DFT calculations have been used to map the energy profiles of key steps cas.cn. For example, in the coupling of aryldifluoromethyl trimethylsilanes with aryl halides, computational studies revealed that a specific dialkylaryl phosphine (B1218219) ligand promotes the crucial transmetalation step and that the subsequent reductive elimination has a low energy barrier cas.cn. These insights are vital for ligand design and catalyst development.
Mechanistic understanding of nucleophilic aromatic substitution (SₙAr) on the pentafluorophenyl ring is well-established. The reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate (Meisenheimer complex). The high regioselectivity for para-substitution is explained by the greater stabilization of the intermediate when the negative charge can be delocalized onto the fluorine atoms and influenced by the electronic nature of the silyl group. DFT calculations have been used to model the transition states and intermediates in SₙAr reactions, confirming the lower activation energy for attack at the C-4 position.
Reactivity and Mechanistic Studies of Pentafluorophenylsilane
Si-H Bond Reactivity and Transformations
The reactivity of the Si-H bond in pentafluorophenylsilane is central to its utility in several key organic transformations. The strong electron-withdrawing nature of the pentafluorophenyl group significantly influences the polarity and reactivity of the silicon hydride moiety, making it a subject of interest for various addition and coupling reactions.
Hydrosilylation Reactions with Unsaturated Substrates
Hydrosilylation is a fundamental reaction involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This process is a highly atom-economical method for forming carbon-silicon bonds. Typically, this reaction is catalyzed by transition metal complexes, most notably those containing platinum, rhodium, or palladium.
While specific studies detailing the use of this compound in hydrosilylation are not extensively documented, its reactivity can be inferred from the general mechanism. The reaction is believed to proceed via the Chalk-Harrod or a modified Chalk-Harrod mechanism, involving the oxidative addition of the Si-H bond to the metal center, followed by olefin insertion and reductive elimination.
The electronic properties of this compound, specifically the inductive effect of the C₆F₅ group, would render the silicon center more electrophilic and the hydride more protic compared to alkylsilanes. This could influence the rate and regioselectivity of the catalytic cycle. For instance, in the hydrosilylation of terminal alkenes, a catalyst could direct the addition to yield either the Markovnikov or anti-Markovnikov product, depending on the steric and electronic environment.
Table 1: Representative Catalysts in Alkene Hydrosilylation This table presents common catalysts used for hydrosilylation with various silanes, illustrating the types of systems that could be applicable to this compound.
| Catalyst | Silane (B1218182) Example | Unsaturated Substrate | Typical Product |
| Speier's Catalyst (H₂PtCl₆) | Trichlorosilane | 1-Octene | 1-Trichlorosilyloctane |
| Karstedt's Catalyst | Triethylsilane | Styrene | (2-Triethylsilyl)ethylbenzene |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Phenylsilane (B129415) | 1-Hexyne | (E)-1-(Phenylsilyl)-1-hexene |
| Palladium Complexes | Methyldichlorosilane | 1,3-Hexadiene | Chiral allylsilanes |
Dehydrogenative Coupling Reactions
Dehydrogenative coupling is a process that forms a new bond between two fragments with the concomitant elimination of hydrogen gas (H₂). For silanes, this typically involves the reaction of the Si-H bond with an X-H bond (where X is often O, N, or another Si). These reactions can be catalyzed by a range of transition metal complexes or Lewis acids.
The dehydrogenative coupling of silanes with alcohols or amines yields silyl (B83357) ethers and silylamines, respectively. This transformation is a valuable method for protecting hydroxyl and amino groups or for synthesizing silicon-containing polymers. Catalysts based on earth-abundant metals like manganese, as well as noble metals, have been shown to be effective. acs.orgrsc.orgle.ac.uk
For this compound, the reaction with an alcohol (R-OH) would proceed as follows: C₆F₅SiH₃ + R-OH → C₆F₅SiH₂(OR) + H₂
The mechanism often involves the activation of the Si-H bond by the catalyst. The increased electrophilicity of the silicon atom in this compound could facilitate the nucleophilic attack by the alcohol or amine, potentially accelerating the coupling process under appropriate catalytic conditions.
Reductive Transformations with Specific Substrates
Silanes are widely used as reducing agents in organic synthesis, capable of reducing a variety of functional groups, most notably carbonyl compounds. canterbury.ac.nz The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a common application. These reductions can be promoted by Lewis acids, which activate the carbonyl group towards hydride attack from the silane. nih.gov
The strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a particularly effective catalyst for these reactions. nih.gov Mechanistic studies suggest an unusual pathway where the borane (B79455) activates the silane by abstracting a hydride, generating a highly reactive silylium-like species and the [HB(C₆F₅)₃]⁻ anion. The silylium (B1239981) species then coordinates to the carbonyl oxygen, and the borohydride (B1222165) anion delivers the hydride to the carbonyl carbon. acs.org
This compound can serve as the stoichiometric hydride donor in these transformations. Its Si-H bond is cleaved to reduce the substrate, ultimately yielding an alcohol after a workup step to hydrolyze the intermediate silyl ether.
Table 2: Representative Reductions of Carbonyl Compounds using Silanes This table illustrates the general scope of carbonyl reductions achievable with silane/catalyst systems.
| Substrate | Carbonyl Type | Silane System | Product (after hydrolysis) |
| Benzaldehyde | Aromatic Aldehyde | R₃SiH / B(C₆F₅)₃ | Benzyl alcohol |
| Acetophenone | Aromatic Ketone | R₃SiH / B(C₆F₅)₃ | 1-Phenylethanol |
| Cyclohexanone | Aliphatic Ketone | R₃SiH / Lewis Acid | Cyclohexanol |
| Ethyl Benzoate | Ester | R₃SiH / B(C₆F₅)₃ | Benzyl alcohol |
Reactivity of the Si-C(Pentafluorophenyl) Bond
The bond between silicon and the pentafluorophenyl ring is another key site of reactivity. Its behavior is largely dictated by the strong electron-withdrawing character of the perfluorinated ring, which makes the ring susceptible to nucleophilic attack and influences its stability towards electrophilic cleavage.
Nucleophilic Aromatic Substitution on the Pentafluorophenyl Ring
The high electronegativity of the fluorine atoms makes the pentafluorophenyl ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). rsc.org This reactivity is a hallmark of molecules containing the C₆F₅ group. Research has consistently shown that the substitution occurs with high regioselectivity at the para-position (the carbon atom opposite the silicon substituent). organic-chemistry.org
This facile displacement of the para-fluoride ion by a range of nucleophiles provides a powerful method for the post-functionalization of molecules containing a pentafluorophenylsilyl moiety. This strategy has been employed in the modification of complex structures like porphyrins and polymers. organic-chemistry.org
Common nucleophiles include:
Amines (R-NH₂): To introduce amino functionalities.
Alcohols (R-OH) / Alkoxides (R-O⁻): To form aryl ethers.
Thiols (R-SH) / Thiolates (R-S⁻): To generate thioethers.
The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nature of the other four fluorine atoms and the silicon group helps to stabilize this intermediate, facilitating the reaction.
Table 3: Examples of Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Compounds
| Substrate Type | Nucleophile | Conditions | Product | Reference |
| 5-(Pentafluorophenyl)-dipyrrane | n-Butylamine | DMF, rt | 5-(4-(Butylamino)tetrafluorophenyl)-dipyrrane | organic-chemistry.org |
| meso-Tetrakis(pentafluorophenyl)porphyrin | Pyrrolidine | Toluene, 60 °C | meso-Tetrakis(4-pyrrolidinotetrafluorophenyl)porphyrin | |
| Pentafluorophenyl-substituted BODIPY | Various amines/alcohols | DMF, rt | para-Substituted BODIPY derivatives |
Electrophilic Cleavage and Derivatization Reactions
Electrophilic cleavage of the Si-C(aryl) bond is a characteristic reaction of arylsilanes. In this reaction, an electrophile (E⁺) attacks the ipso-carbon of the aromatic ring, leading to the cleavage of the Si-C bond and the formation of a substituted arene (Ar-E) and a silyl species. This reaction generally proceeds through a Wheland-type intermediate, where the positive charge is stabilized by the aromatic ring.
The rate of this reaction is highly sensitive to the electronic nature of the aryl group. Electron-donating substituents on the ring accelerate the reaction by stabilizing the positively charged intermediate. Conversely, strong electron-withdrawing groups deactivate the ring towards electrophilic attack. nih.gov
Given that the pentafluorophenyl group is one of the most powerful electron-withdrawing groups, the Si-C(pentafluorophenyl) bond in this compound is exceptionally resistant to electrophilic cleavage. Reactions such as protodesilylation (cleavage by a proton source like a strong acid) or halodesilylation (cleavage by halogens like bromine) are significantly slower for pentafluorophenylsilanes compared to phenylsilane or tolylsilanes. rsc.orgnih.gov This deactivation makes the selective cleavage of other Si-C bonds possible in molecules that might contain both a pentafluorophenyl group and a more electron-rich aryl group attached to the same silicon atom. While resistant to electrophilic attack, the polarized Si-C bond can be susceptible to cleavage by nucleophiles or bases under certain conditions. organic-chemistry.org
Directed Ortho-Metalation and Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. unistra.frdntb.gov.uanih.gov The success of this method hinges on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While a wide array of functional groups can act as effective DMGs, the silyl group itself is generally considered a poor director for ortho-metalation.
In the case of this compound, the inherent electronic properties of the pentafluorophenyl ring present a significant challenge to classical DoM strategies. The strong inductive effect of the fluorine atoms renders the aromatic C-H bonds more acidic, yet it also deactivates the ring towards electrophilic attack, a key step in the subsequent functionalization of the lithiated intermediate. Furthermore, the C-F bonds themselves can be susceptible to nucleophilic attack by organolithium reagents, leading to competing reaction pathways.
To date, there is a lack of specific literature examples demonstrating the successful directed ortho-metalation of this compound where the silane moiety itself acts as the directing group. It is more plausible that for functionalization via a DoM approach, a pre-existing, more potent directing group on the pentafluorophenyl ring would be required to control the regioselectivity of the lithiation. For instance, functional groups such as amides, carbamates, or ethers would likely dictate the position of metalation, overpowering any weak directing effect from the silyl group.
Reactivity Towards Nucleophilic and Electrophilic Species
The electronic landscape of this compound, characterized by an electron-deficient aromatic ring and a polar Si-H bond, governs its reactivity towards a variety of nucleophiles and electrophiles.
Lewis Acidic Activation and Fluoride-Ion Catalysis
The pentafluorophenyl group exerts a significant stabilizing effect on the formation of pentacoordinate silicon species. beilstein-journals.org This stabilization enhances the Lewis acidity of the silicon center in pentafluorophenylsilanes compared to their non-fluorinated phenylsilane counterparts. Consequently, even weak Lewis bases can activate pentafluorophenylsilanes towards reaction with electrophiles. For instance, the reaction of tris(pentafluorophenyl)silane with iminium cations can be promoted by weak Lewis bases, with the chloride anion being particularly effective. beilstein-journals.org Theoretical studies have shown that in the resulting trigonal bipyramidal siliconate intermediates, the heteroatoms and the pentafluorophenyl group have distinct positional preferences, with the more electronegative groups favoring the apical positions. beilstein-journals.org
Fluoride-ion catalysis is a common strategy for activating silicon compounds, and this reactivity extends to this compound. The fluoride (B91410) ion can coordinate to the silicon center, forming a hypervalent silicate (B1173343) species. This process increases the nucleophilicity of the groups attached to the silicon. In the context of hydrolysis of silanes, fluoride catalysis can proceed through either a nucleophilic or a basic mechanism. nih.gov In the nucleophilic pathway, the fluoride directly participates in the substitution reaction at the silicon center. In the basic pathway, the fluoride ion acts as a base, activating a water molecule to facilitate the hydrolysis. The specific mechanism that predominates is dependent on the reaction conditions and the nature of the silane. While detailed mechanistic studies on the fluoride-ion catalyzed reactions of this compound are not extensively reported, it is anticipated that the strong affinity of silicon for fluoride would lead to the formation of a pentacoordinate intermediate, thereby activating the Si-H bonds towards nucleophilic attack or other transformations.
Radical Reaction Pathways
The study of radical reactions involving this compound is an area that remains largely unexplored in the available scientific literature. Generally, radical reactions are initiated by the homolytic cleavage of a bond to generate radical species. nih.gov In the context of this compound, potential radical pathways could be initiated by the abstraction of a hydrogen atom from the Si-H bond by a radical initiator. The resulting silyl radical could then participate in various radical chain reactions, such as addition to unsaturated bonds or atom transfer reactions.
The high bond dissociation energy of the C-F bonds in the pentafluorophenyl group suggests that these are less likely to be the site of initial radical formation under typical conditions. However, the influence of the highly electronegative fluorine atoms on the stability and reactivity of any potential radical intermediates on the aromatic ring would be a key factor in determining the course of such reactions. Given the lack of specific research in this area, the radical reaction pathways of this compound remain a subject for future investigation.
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis offers a versatile platform for the functionalization of organosilicon compounds, and this compound is a substrate with unique potential in this arena.
C-H Activation and Functionalization
Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds. beilstein-journals.orgnih.gov The application of this methodology to this compound presents both opportunities and challenges. The C-H bonds on the pentafluorophenyl ring are electron-deficient due to the strong electron-withdrawing effect of the fluorine atoms. This electronic property can influence the mechanism of C-H activation. For instance, mechanisms that favor more electron-rich C-H bonds might be disfavored.
Conversely, the acidity of the aromatic C-H bonds is increased, which could facilitate certain C-H activation pathways, such as concerted metalation-deprotonation. However, a significant challenge in the C-H activation of this compound is the potential for competing C-F bond activation. Many transition metal complexes that are active in C-H activation can also cleave C-F bonds, which are often thermodynamically more favorable products.
While general reviews on the C-H activation of fluorinated molecules exist, specific examples detailing the transition-metal-catalyzed C-H functionalization of this compound are not prevalent in the literature. nih.gov The development of catalytic systems with high selectivity for C-H over C-F bond activation in this substrate would be a significant advancement in the field.
Cross-Coupling Reactions for C-C Bond Formation
This compound and its derivatives have potential as coupling partners in transition metal-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. The Hiyama cross-coupling reaction, which utilizes organosilanes as nucleophilic partners, is a relevant example. thermofishersci.in The activation of the C-Si bond is typically achieved with a fluoride source, which generates a hypervalent silicate that can readily undergo transmetalation to a palladium or other transition metal center.
While there is extensive literature on Hiyama couplings with various organosilanes, specific and detailed studies on the use of this compound as the organosilane component are limited. However, the successful palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides demonstrates the feasibility of using fluorinated silanes in such transformations. thermofishersci.in
The pentafluorophenyl group itself can also be a component of the catalyst system. For example, pentafluorophenyl imidato palladium(II) complexes have been shown to be active catalysts for Suzuki cross-coupling reactions. This highlights the influence that the electronic properties of the pentafluorophenyl ligand can have on the catalytic activity of the metal center.
The direct use of this compound in other major cross-coupling reactions like Suzuki, Stille, or Heck couplings is not well-documented. In a Suzuki-type reaction, the corresponding pentafluorophenylboronic acid is typically used. For a Stille reaction, a pentafluorophenylstannane would be the conventional coupling partner. The development of conditions that would allow for the direct use of this compound in these fundamental C-C bond-forming reactions would represent a valuable addition to the synthetic chemist's toolbox, offering a potentially more environmentally benign and readily accessible alternative to traditional organometallic reagents.
Below is a table summarizing the types of transition metal-catalyzed cross-coupling reactions and the typical organometallic reagents used, highlighting the potential role for this compound.
| Cross-Coupling Reaction | Typical Organometallic Reagent | Potential Role of this compound |
| Suzuki-Miyaura | Organoboron compounds | Alternative to pentafluorophenylboronic acid |
| Stille | Organotin compounds | Alternative to pentafluorophenylstannanes |
| Hiyama | Organosilicon compounds | Direct coupling partner |
| Heck | Alkenes | Not a direct coupling partner in the standard mechanism |
| Sonogashira | Terminal alkynes | Not a direct coupling partner in the standard mechanism |
| Negishi | Organozinc compounds | Alternative to pentafluorophenylzinc reagents |
| Kumada | Grignard reagents | Alternative to pentafluorophenyl Grignard reagents |
Si-Si and Si-Heteroatom Bond Formation
The formation of Si-Si and Si-heteroatom bonds from this compound is a key area of its chemistry, enabling the synthesis of a variety of complex organosilicon structures.
Si-Si Bond Formation: While the dehydrogenative coupling of silanes is a known method for creating Si-Si bonds, specific studies detailing this reaction with this compound are not extensively documented in publicly available literature. General methods for Si-Si bond formation often employ transition metal catalysts or proceed via on-surface polymerization, but direct application to this compound requires further investigation.
Si-Heteroatom Bond Formation: Pentafluorophenylsilanes exhibit notable reactivity towards nucleophiles, leading to the formation of Si-heteroatom bonds. The strong Lewis acidity of the silicon atom, enhanced by the pentafluorophenyl group, facilitates these reactions.
In reactions with iminium cations, pentafluorophenylsilanes, such as tris(pentafluorophenyl)fluorosilane ((C₆F₅)₃SiF) and pentafluorophenyltrifluorosilane (C₆F₅SiF₃), can be activated by weak Lewis bases like the chloride anion. nih.gov This activation promotes the transfer of a pentafluorophenyl group to the iminium cation, forming a new Si-C bond, which can be considered a subset of Si-heteroatom bond formation. nih.gov Theoretical studies using DFT methods at the B3LYP/6-31+G(d) level have shown that the pentafluorophenyl group has a significant stabilizing effect on the formation of pentacoordinate silicon intermediates. nih.gov
Furthermore, bis(pentafluorophenyl)silicon(IV) complexes with bidentate ligands containing oxygen donor atoms have been synthesized, demonstrating the formation of Si-O bonds. For instance, the reaction of bis(pentafluorophenyl)dimethoxysilane with 1-hydroxypyridin-2-one yields a neutral organosilicon(IV) complex, (C₆F₅)₂Si(OPO)₂ (where OPO = 1-oxopyridin-2-one).
Detailed Mechanistic Elucidation Studies
Understanding the intricate mechanisms of this compound reactions is crucial for controlling their outcomes and designing new synthetic methodologies. This involves a combination of kinetic and thermodynamic profiling, identification of transient intermediates, and analysis of the stereochemical course of the reactions.
Kinetic and Thermodynamic Profiling of Reactions
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not widely reported. However, computational studies on related pentafluorophenylsilanes provide insights into the energetics of these reactions. For the Lewis base-mediated reaction of pentafluorophenylsilanes with iminium cations, calculations have indicated that a solvent can significantly increase the reaction barrier by stabilizing the reactants. nih.gov This suggests that the choice of solvent is a critical parameter in controlling the reaction kinetics. The efficiency of C-C bond formation in these systems can be improved by designing the reaction to proceed intramolecularly. nih.gov
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is key to substantiating proposed reaction mechanisms. In the reactions of pentafluorophenylsilanes activated by Lewis bases, the formation of pentacoordinate silicon species is a critical step. nih.gov Computational analysis of various geometrical isomers of trigonal bipyramidal siliconates of the type R₂(C₆F₅)SiXY⁻ (where R can be a methyl, fluorine, or chlorine group, and X and Y can be fluorine, chlorine, or perchlorate) has revealed specific positional preferences for the substituents. nih.gov These studies indicate that heteroatoms and the pentafluorophenyl group preferentially occupy the apical and equatorial positions, respectively. nih.gov This structural preference has implications for the subsequent reactivity of the intermediate. Specifically, the transfer of the pentafluorophenyl group is calculated to be much more facile from an apical position than from an equatorial position of the siliconate intermediate. nih.gov
Applications of Pentafluorophenylsilane in Advanced Synthetic Chemistry and Materials Science Research
As a Versatile Reagent in Organic Synthesis
The unique electronic properties conferred by the C₆F₅ moiety make pentafluorophenylsilane derivatives highly sought-after reagents for the construction of complex organic molecules.
Pentafluorophenyl-substituted silanes serve as effective reagents for transferring the pentafluorophenyl group into organic molecules, a critical process for developing advanced pharmaceuticals, polymers, and electronic materials. One key method involves palladium-catalyzed cross-coupling reactions, where compounds like triethoxy(pentafluorophenyl)silane efficiently deliver the C₆F₅ unit to construct complex fluorinated structures. nih.gov The strong electron-withdrawing nature of the pentafluorophenyl group makes these silanes model compounds for studying reactions where an organic group is transferred from the silicon atom to an electrophile. storkapp.me This capability is crucial for synthesizing materials that require enhanced thermal stability and chemical resistance, properties often associated with fluorinated compounds. nih.gov
While not a conventional silylating agent for simple functional groups, derivatives like tris(pentafluorophenyl)silane are instrumental in forming specialized silyl (B83357) enol ethers. These silyl enol ethers, bearing three electron-withdrawing pentafluorophenyl groups at the silicon atom, exhibit heightened reactivity. researchgate.net This enhanced Lewis acidity of the silyl fragment enables them to participate in uncatalyzed Aldol reactions with a variety of aldehydes, including aliphatic, α,β-unsaturated, and aromatic types. researchgate.net This reactivity showcases their specialized role in facilitating complex carbon-carbon bond formations under mild conditions.
Pentafluorophenyl-containing compounds play a pivotal role in powerful reduction methodologies, primarily through the use of tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, as a highly effective Lewis acid catalyst. nih.govstorkapp.meresearchgate.net This catalyst activates various hydrosilanes, which act as the stoichiometric hydride source, to reduce a wide array of functional groups that are typically challenging to transform. nih.govresearchgate.net The combination of B(C₆F₅)₃ and a silane (B1218182) has proven effective for the deoxygenation of alcohols, sulfoxides, and the reduction of ketones, aldehydes, and carboxylic acid derivatives. researchgate.net This system is also capable of the reductive desulfurization of thioamides to furnish the corresponding amines in good to excellent yields. chemrxiv.org The catalytic system can achieve ring-opening reductions of cyclic anhydrides and reduce phosphonic and phosphinic esters to free phosphines. nih.govdocumentsdelivered.com
Table 1: Representative Reductions Using the B(C₆F₅)₃/Silane System
| Substrate Class | Silane Reductant | Product Class | Reference |
| Aldehydes & Ketones | Triethylsilane (Et₃SiH) | Silyl Ethers | nih.gov |
| Aldehydes & Ketones | Polymethylhydrosiloxane (PMHS) | Alkanes | nih.gov |
| Symmetric Ethers | Triethylsilane (Et₃SiH) | Alkanes & Silyl Ethers | nih.gov |
| Thioamides | Phenylsilane (B129415) (PhSiH₃) | Amines | chemrxiv.org |
| Sulfoxides & Sulfones | Triethylsilane (Et₃SiH) | Sulfides | researchgate.net |
| Phosphonic Esters | Phenylsilane (PhSiH₃) | Phosphines | nih.gov |
Precursor in Organometallic Chemistry Research
The distinct reactivity of the silicon-carbon bond in pentafluorophenylsilanes makes them valuable precursors for synthesizing novel organometallic structures and for fundamental investigations into metal-silicon bonding.
Pentafluorophenylsilyl compounds are used to generate unique ligands and organometallic complexes. For instance, tris(pentafluorophenyl)silanol, (C₆F₅)₃SiOH, has been used in reactions with rhenium carbonyl complexes. researchgate.net However, the reactivity of the Si-C₆F₅ bond presents both opportunities and challenges. This bond is susceptible to cleavage, even in the presence of weak bases. researchgate.net In a reaction between (C₆F₅)₃SiOH, butyllithium, and a rhenium carbonyl precursor, the intended formation of a silyl-rhenium complex was circumvented by the cleavage of a C₆F₅ group and its subsequent transfer to the metal center, yielding [Re(CO)₅C₆F₅]. researchgate.net This reactivity highlights the potential of these silanes as transfer agents for the pentafluorophenyl group in organometallic synthesis.
The study of molecules containing a metal-silicon bond is critical for understanding numerous stoichiometric and catalytic transformations. scielo.br Pentafluorophenylsilanes are excellent model compounds for these investigations due to the strong electron-withdrawing properties of the C₆F₅ group, which influences the stability and reactivity of the adjacent silicon center. storkapp.me The formation of a metal-silicon bond often requires activation of the silane. Research has shown that weak Lewis bases can bind to the silicon atom in pentafluorophenylsilanes, generating a more reactive five-coordinate siliconate intermediate that facilitates coupling with electrophiles. storkapp.me The reactivity of the Si-C₆F₅ bond itself is a key area of investigation; its facile cleavage under basic conditions, as seen in reactions with rhenium complexes, provides insight into the stability and reaction pathways of metal-pentafluorophenylsilyl complexes. researchgate.netscielo.br
Role in Polymer Science and Advanced Materials Research
This compound is a versatile compound that is finding increasing application in the fields of polymer science and materials research. Its unique combination of a reactive silane group and a highly fluorinated aromatic ring allows for its use in the synthesis of novel polymers, the modification of material surfaces, and the development of advanced materials for various applications.
Monomer and Precursor for Fluorinated Polymers and Copolymers
While not as commonly employed as other fluorinated monomers, this compound holds potential as a building block for the synthesis of specialized fluorinated polymers and copolymers. The presence of the pentafluorophenyl group can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy to the resulting polymer.
The reactivity of the silane moiety allows for its incorporation into polymer backbones through various polymerization techniques. Although extensive research on the homopolymerization of this compound is not widely documented, its potential as a comonomer is significant. By copolymerizing this compound with other monomers, polymers with tailored properties can be synthesized. For instance, its incorporation into polysiloxanes could enhance their thermal and chemical stability while maintaining flexibility.
Research into the catalytic polymerization of related compounds, such as phenylsilane using tris(pentafluorophenyl)borane as a catalyst, has shown the formation of branched polysilanes. nih.gov This suggests that catalytic routes could be explored for the polymerization of this compound to create novel polymer architectures. The resulting polymers would be expected to exhibit unique properties due to the presence of the bulky and electron-withdrawing pentafluorophenyl side groups.
Surface Functionalization Agent for Modified Materials
One of the most significant applications of this compound is as a surface functionalization agent. The silane group can react with hydroxyl groups present on the surfaces of various substrates, such as glass, silica (B1680970), and metal oxides, to form stable covalent bonds. This process allows for the creation of a thin, uniform layer of pentafluorophenyl groups on the material's surface, drastically altering its properties.
The primary effect of this surface modification is a significant increase in hydrophobicity. The low surface energy of the fluorinated aromatic ring repels water and other polar liquids, leading to the creation of superhydrophobic surfaces. google.com This property is highly desirable for a range of applications, including self-cleaning coatings, anti-fouling surfaces, and moisture-resistant electronics. A patent for superhydrophobic coatings lists (pentafluorophenyl)silane as a potential component in the formulation of fluorinated gels for creating such surfaces. google.com
The functionalization process typically involves the deposition of this compound from a solution or vapor phase onto the substrate. The reaction between the silane and the surface hydroxyl groups can be facilitated by heat or a catalyst. The resulting self-assembled monolayer (SAM) of this compound provides a robust and durable modification to the material's surface.
Table 1: Effects of Surface Functionalization with this compound
| Property Modified | Effect | Potential Applications |
| Surface Energy | Lowered | Self-cleaning surfaces, anti-graffiti coatings |
| Wettability | Increased hydrophobicity | Water-repellent textiles, moisture barriers for electronics |
| Chemical Resistance | Enhanced | Protective coatings for industrial equipment |
| Adhesion | Reduced | Non-stick surfaces, mold release agents |
Additive in Electrochemical Energy Storage Systems (e.g., Batteries)
The use of fluorinated compounds as additives in the electrolytes of lithium-ion batteries is a well-established strategy to improve their performance and safety. bohrium.comresearchgate.net While the direct application of this compound as a battery electrolyte additive is not extensively reported, its chemical structure suggests potential benefits in this area.
Fluorinated additives can enhance the thermal and electrochemical stability of the electrolyte, preventing its decomposition at high voltages. rsc.org They can also participate in the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces. A robust SEI is crucial for preventing side reactions between the electrode and the electrolyte, which can lead to capacity fading and a shortened battery lifespan.
Given that other fluorinated compounds, such as ethoxy(pentafluoro)cyclotriphosphazene, have been shown to act as effective flame-retardant additives and improve the stability of the electrode-electrolyte interphase, it is plausible that this compound could offer similar advantages. nih.govnih.gov The pentafluorophenyl group could contribute to the formation of a more stable and protective SEI layer, while the silane component might interact with the electrode surface to enhance adhesion and stability. Further research is needed to explore the potential of this compound in this application.
Integration into Hybrid Organic-Inorganic Materials
This compound is a valuable precursor for the synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components at the molecular level, leading to novel materials with enhanced characteristics. The sol-gel process is a common method for preparing such hybrids, and organosilanes like this compound play a crucial role in this technique. mdpi.com
In the sol-gel process, a precursor solution (the "sol") containing the organosilane is hydrolyzed and condensed to form a three-dimensional network (the "gel"). The pentafluorophenyl group of the silane becomes an integral part of the final material's structure, imparting its fluorinated characteristics to the hybrid.
By incorporating this compound into a silica-based hybrid material, for example, it is possible to create a material that is both mechanically robust (from the silica network) and hydrophobic (from the fluorinated organic groups). mdpi.comresearchgate.net These materials can be used to create protective coatings with excellent water-repellency and durability. Research on fluorinated silica hybrid films has demonstrated that the incorporation of fluoroalkyl groups can significantly alter the surface properties, leading to hydrophobic and antireflective coatings. mdpi.com
Table 2: Potential Properties of Hybrid Materials Incorporating this compound
| Property | Contribution from this compound | Contribution from Inorganic Matrix (e.g., Silica) |
| Mechanical Strength | - | High |
| Thermal Stability | High | High |
| Hydrophobicity | High | Low |
| Chemical Resistance | High | High |
| Optical Transparency | High | High |
Contributions to Catalysis Development
The unique electronic properties of the pentafluorophenyl group make it an interesting component in the design of novel catalysts. While this compound itself is not a widely used catalyst, its derivatives and related compounds have shown significant promise in various catalytic applications.
As a Component in Novel Catalytic Systems
The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly influences the reactivity of the central silicon atom and can be exploited in catalyst design. Although direct catalytic applications of this compound are not extensively documented, the closely related compound, tris(pentafluorophenyl)borane, is a well-known and powerful Lewis acid catalyst used in a variety of chemical transformations, including the polymerization of phenylsilane. nih.gov
The pentafluorophenyl group can be incorporated into ligands for metal-based catalysts. These fluorinated ligands can enhance the catalyst's stability, solubility in specific solvents (such as supercritical CO2), and catalytic activity. While specific examples of this compound being used as a ligand precursor are scarce, the general principles of using fluorinated phosphines and other ligands in catalysis are well-established.
Furthermore, the potential for this compound to act as a precursor to other catalytically active species exists. For example, its derivatives could potentially be used in systems for the catalytic derivatization of other molecules. The reactivity of related palladium fluoro complexes with silanes in the catalytic derivatization of pentafluoropyridine (B1199360) highlights the potential for C-F bond activation reactions, a field where pentafluorophenyl-containing compounds could play a role.
Role in Lewis Acid/Base Catalysis (e.g., Frustrated Lewis Pair Chemistry)
This compound and its derivatives have emerged as significant compounds in the field of Lewis acid/base catalysis, exhibiting reactivity that aligns with the principles of Frustrated Lewis Pair (FLP) chemistry. While the archetypal FLPs often feature bulky phosphines and boranes, the electronic properties of pentafluorophenylsilanes make them effective Lewis acids capable of participating in similar catalytic cycles.
The core concept of FLP chemistry revolves around the combination of a sterically hindered Lewis acid and a Lewis base. wikipedia.org This steric hindrance prevents the formation of a classical dative bond, leaving the acidic and basic sites available to cooperatively activate small molecules. wikipedia.orgnih.gov
In the context of pentafluorophenylsilanes, the silicon atom, rendered highly electrophilic by the strongly electron-withdrawing pentafluorophenyl groups, acts as the Lewis acidic center. nih.gov Theoretical and experimental studies have demonstrated that pentafluorophenylsilanes are effective Lewis acids, with their acidity being significantly enhanced by the presence of the C₆F₅ group. nih.gov For instance, compounds like (C₆F₅)₃SiF and C₆F₅SiF₃ have been identified as particularly strong Lewis acids. nih.gov
When a this compound is combined with a Lewis base, it can form a pentacoordinate silicon species. nih.gov The formation and reactivity of these hypervalent siliconates are central to the catalytic activity. The geometry of these intermediates plays a crucial role in their reactivity, with computational studies indicating that in trigonal bipyramidal siliconates, the electron-withdrawing pentafluorophenyl group preferentially occupies an equatorial position, while more electronegative substituents tend to occupy the apical positions. nih.gov This structural arrangement influences the subsequent transfer of groups from the silicon center.
The reactivity of these silicon-based systems in C-C bond-forming reactions has been demonstrated. For example, the reaction between pentafluorophenylsilanes and iminium cations can be effectively promoted by weak Lewis bases. nih.gov In these reactions, the Lewis base activates the silane, facilitating the transfer of a pentafluorophenyl group to the iminium ion. nih.gov This process is analogous to the activation of substrates in FLP catalysis.
Detailed research findings have elucidated several key aspects of this chemistry:
Influence of Lewis Base: The choice of the Lewis base is critical. Weak Lewis bases, such as the chloride anion, have been shown to be effective in promoting the reaction of tris(pentafluorophenyl)fluorosilane with N,N-dimethyliminium triflate. nih.gov
Intramolecular vs. Intermolecular Processes: The efficiency of these catalytic reactions can be significantly enhanced by designing intramolecular systems. For instance, an N-(silyloxyethyl)iminium ion, where the this compound moiety is tethered to the iminium group, undergoes a facile intramolecular transfer of the C₆F₅ group. nih.gov
Reactivity of Pentacoordinate Siliconates: The position of the transferring group on the pentacoordinate silicon intermediate is a key determinant of reactivity. Computational studies have revealed that a C₆F₅ group in an apical position is significantly more reactive and readily transferred compared to one in an equatorial position. nih.gov
The table below summarizes the key reactants and their roles in the Lewis acid/base-catalyzed reactions involving pentafluorophenylsilanes.
| Compound/Ion | Role |
| This compound | Lewis Acid |
| (e.g., (C₆F₅)₃SiF) | |
| Weak Lewis Base (e.g., Cl⁻) | Activator of the Lewis Acid |
| Iminium Cation | Electrophile/Substrate |
| (e.g., PhCH=NMe₂⁺TfO⁻) | |
| Pentacoordinate Siliconate | Reactive Intermediate |
This body of research underscores the potential of pentafluorophenylsilanes to act as potent Lewis acids in catalytic systems that share fundamental principles with Frustrated Lewis Pair chemistry. Their ability to be activated by Lewis bases to promote transformations on other substrates highlights their importance in the ongoing development of metal-free catalytic methodologies.
Advanced Characterization Methodologies and Spectroscopic Analysis in Pentafluorophenylsilane Research
High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and indispensable tool for the structural elucidation of fluorinated organosilicon compounds. The presence of various NMR-active nuclei, such as ¹H, ¹³C, ¹⁹F, and ²⁹Si, in pentafluorophenylsilane derivatives provides a multi-faceted view of the molecular structure.
¹H, ¹³C, ¹⁹F, and ²⁹Si NMR for Structural Elucidation and Reactivity Monitoring
Multi-nuclear NMR provides comprehensive data for the unambiguous identification of this compound and its reaction products. Each nucleus offers specific insights into the chemical environment.
¹H NMR: While the pentafluorophenyl group itself contains no protons, the ¹H NMR spectrum is vital for characterizing substituents attached to the silicon atom. For the parent this compound (C₆F₅SiH₃), the silicon-hydride (Si-H) protons would exhibit a characteristic chemical shift. In substituted derivatives, the proton signals of the substituent groups provide definitive evidence of successful chemical modification.
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbons of the pentafluorophenyl ring are subject to complex splitting patterns due to coupling with the fluorine atoms (C-F coupling). This can sometimes make the signals for the fluorinated carbons difficult to observe or assign without advanced techniques. reddit.com The carbon atoms in any organic substituents attached to the silicon will also have characteristic chemical shifts. wisc.edu
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is highly sensitive and provides a wide range of chemical shifts, making ¹⁹F NMR an exceptionally powerful technique for studying these compounds. wikipedia.orghuji.ac.ilbiophysics.org The spectrum for a pentafluorophenyl group typically shows three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms relative to the silyl (B83357) substituent. The large chemical shift dispersion helps to avoid signal overlap, which is a common issue in ¹H NMR. nih.gov
²⁹Si NMR: With a natural abundance of 4.7%, ²⁹Si NMR is less sensitive than the other nuclei but offers direct information about the silicon's chemical environment and connectivity. researchgate.net The chemical shift of the ²⁹Si nucleus is highly dependent on the electronegativity of the attached groups. illinois.edu For instance, the number of siloxane (Si-O-Si) bonds significantly influences the chemical shift, which is often described using Tⁿ notation, where 'n' is the number of bridging oxygen atoms. researchgate.net
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Key Features |
| ¹H | 0 - 5 | Dependent on substituents on the silicon atom. |
| ¹³C | 110 - 150 | Complex multiplets for C-F carbons due to C-F coupling. |
| ¹⁹F | -120 to -170 | Typically three distinct signals for ortho, meta, and para fluorines. semanticscholar.org |
| ²⁹Si | -10 to -80 | Highly sensitive to the nature and number of substituents on silicon. unige.chresearchgate.net |
Note: The data in this table is compiled from typical ranges for organosilanes and fluorinated aromatic compounds and may vary for specific derivatives.
Advanced NMR Techniques for Mechanistic Insights (e.g., DOSY, NOESY)
Beyond simple structural confirmation, advanced 2D NMR experiments provide deeper insights into molecular size, diffusion, and spatial relationships, which are critical for understanding reaction mechanisms and intermolecular interactions.
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. researchgate.net In the context of this compound research, ¹⁹F-detected DOSY is particularly powerful. nih.govmanchester.ac.uk It allows for the analysis of complex reaction mixtures containing multiple fluorinated compounds without the need for physical separation. nih.govnih.gov By monitoring changes in the diffusion coefficients, one can follow the progress of a polymerization reaction or identify the formation of intermediates and byproducts. manchester.ac.uk The large chemical shift window of ¹⁹F NMR minimizes signal overlap, making the interpretation of ¹⁹F-DOSY spectra more straightforward than their ¹H counterparts. nih.govnih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between nuclei that are in close proximity (typically < 5 Å). While most commonly used for ¹H-¹H correlations, heteronuclear NOE experiments can be performed. Furthermore, ¹⁹F-¹⁹F NOESY can be used to establish spatial relationships between different fluorine-containing parts of a molecule or in molecular complexes. researchgate.net For perfluorinated compounds, NOESY helps to identify vicinal (neighboring) fluorine atoms, which can be difficult to distinguish from long-range couplings in standard correlation spectra (COSY). researchgate.net This information is invaluable for determining the three-dimensional structure and conformation of complex this compound derivatives.
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic fingerprint for this compound, allowing for the identification of specific functional groups and bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of particular chemical bonds. For this compound and its derivatives, key vibrational bands include those associated with the C-F, C=C aromatic, and Si-substituent bonds.
Table 2: Characteristic FT-IR Absorption Bands for Pentafluorophenyl-containing Compounds
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3050 - 3100 | Aromatic C-H Stretch (if present on other substituents) |
| ~2200 - 2300 | Si-H Stretch (for unsubstituted this compound) |
| ~1640 | Aromatic C=C Ring Stretch |
| ~1520 | Aromatic C=C Ring Stretch |
| ~1100 - 1300 | C-F Stretch |
| ~980 | C-F Stretch |
| ~800 - 900 | Si-C Stretch |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. For this compound, Raman spectroscopy can effectively probe the vibrations of the aromatic ring and the Si-C bond. The C-F bonds also give rise to characteristic Raman signals.
Mass Spectrometry Techniques in Research Context
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound derivatives and to gain structural information from their fragmentation patterns. libretexts.org
In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of the molecular ion is not random; it breaks apart in predictable ways, often at the weakest bonds or to form the most stable ions. libretexts.orgchemguide.co.uk
For a compound like this compound, common fragmentation pathways could include:
Loss of a fluorine atom: [M-F]⁺
Cleavage of the Si-C bond: This would lead to fragments corresponding to the pentafluorophenyl cation [C₆F₅]⁺ and the silyl cation [SiH₃]⁺ (or substituted silyl cations).
Loss of substituents from the silicon atom.
The precise molecular weight obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compound with a high degree of confidence.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds by providing highly accurate mass measurements. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, can determine the mass of a molecule with exceptional precision, often to within a few parts per million (ppm). nih.govmdpi.com This level of accuracy allows for the unambiguous determination of a compound's elemental formula from its exact mass.
In the context of this compound research, HRMS is critical for confirming the identity of the synthesized product and distinguishing it from potential byproducts or impurities. The high mass accuracy helps in calculating higher-order mass defects, which can aid in assessing the structure of different repeating units in polymeric materials derived from fluorinated precursors. nih.gov For this compound (C₆HF₅Si), the theoretical exact mass can be calculated and compared against the experimentally determined value, providing definitive evidence of its composition.
Table 1: Illustrative HRMS Data for this compound (C₆HF₅Si)
| Parameter | Value |
|---|---|
| Elemental Formula | C₆HF₅Si |
| Theoretical Exact Mass | 211.9768 u |
| Observed Mass (Hypothetical) | 211.9765 u |
| Mass Error (Hypothetical) | -1.4 ppm |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Orbitrap |
This interactive table showcases typical data obtained from an HRMS analysis, demonstrating the high accuracy required for formula confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a complex mixture. It is particularly well-suited for the analysis of volatile and thermally stable compounds like many fluorinated silanes. diva-portal.orgnih.gov For reactive compounds such as this compound, techniques like liquid chromatography (LC) may be unsuitable as the analytes can react with the mobile phase. diva-portal.org
In the synthesis of this compound, GC-MS serves as a crucial tool for monitoring reaction progress and assessing the purity of the final product. The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase. Subsequently, the mass spectrometer fragments each separated component and detects the resulting ions, generating a unique mass spectrum that acts as a molecular fingerprint. This allows for the identification of the target compound, unreacted starting materials, solvents, and any side products. Method development for fluorinated silanes often involves optimizing parameters to achieve good separation and detection. diva-portal.orgnih.gov
Table 2: Typical GC-MS Parameters for Fluorinated Silane (B1218182) Analysis
| Parameter | Setting |
|---|---|
| GC Column | Phenyl methyl siloxane capillary column |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Oven Program | 50°C (2 min), ramp to 300°C at 10°C/min |
| MS Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Scan Range | 50-750 m/z |
| Ion Source Temperature | 300°C |
This interactive table outlines common instrumental settings for the GC-MS analysis of compounds similar to this compound. nih.gov
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) techniques are the cornerstone for determining the atomic and molecular structure of crystalline materials. mdpi.com By analyzing the angles and intensities of diffracted X-ray beams, researchers can produce a three-dimensional picture of the electron density within a crystal, revealing precise atomic positions and bonding information. youtube.com
Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions
Single Crystal X-ray Diffraction (SCXRD) is widely regarded as the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound at the atomic level. mdpi.comresearchgate.net This technique requires a high-quality single crystal of the material. The resulting structural solution provides precise data on bond lengths, bond angles, and torsion angles, defining the exact molecular geometry of this compound.
Furthermore, SCXRD is invaluable for studying supramolecular chemistry, as it elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.net These interactions dictate how molecules pack in the solid state, which in turn influences the material's bulk properties. For pyrophoric or air-sensitive materials, specialized handling techniques, such as using a perfluorinated oil and a cooling device, ensure the sample's integrity during data collection. ncl.ac.uk
Table 3: Representative Crystallographic Data Obtainable for a this compound Derivative
| Parameter | Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Length (Si-C) | ~1.85 Å |
| Bond Length (C-F) | ~1.35 Å |
| Bond Angle (C-Si-C) | ~109.5° |
| Data Collection Temp. | 150 K |
This interactive table presents the type of crystallographic parameters determined from a single-crystal XRD experiment.
Powder X-ray Diffraction for Material Characterization
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. libretexts.org Unlike SCXRD, which analyzes a single perfect crystal, PXRD provides information about the bulk material. libretexts.org The resulting diffraction pattern, or diffractogram, is a plot of diffracted X-ray intensity versus the diffraction angle (2θ) and serves as a unique fingerprint for a specific crystalline phase.
PXRD is routinely used for:
Phase Identification: Comparing the experimental diffractogram to databases of known patterns to identify the crystalline compound(s) present in a bulk sample. warwick.ac.uk
Purity Assessment: Detecting the presence of crystalline impurities.
Polymorphism Studies: Identifying and distinguishing between different crystalline forms (polymorphs) of this compound, which may exhibit different physical properties. researchgate.net
Crystallinity Analysis: Quantifying the degree of crystalline content in a sample that may also contain amorphous material.
Table 4: Example of a PXRD Peak List for a Crystalline Material
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 20.4 | 4.35 | 80 |
| 25.1 | 3.54 | 60 |
This interactive table shows a hypothetical list of diffraction peaks, which is used to identify and characterize a crystalline material.
Surface-Sensitive Analytical Techniques (when applied to materials)
When this compound is used to modify surfaces, for instance, in the creation of hydrophobic coatings or as a coupling agent, surface-sensitive analytical techniques are required to characterize the resulting thin films.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that analyzes the elemental composition and chemical state of the elements within the top 5-10 nanometers of a material's surface. wikipedia.org The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. wikipedia.org
For a surface modified with this compound, XPS can:
Confirm the presence of silicon, carbon, and fluorine on the surface.
Provide quantitative elemental composition.
Determine the chemical state of the elements. For example, high-resolution scans of the C 1s region can distinguish between C-Si, C-C/C-H, and C-F bonds based on shifts in binding energy. Similarly, the Si 2p spectrum would confirm the presence of a silane layer. epfl.chnih.gov
This technique is crucial for verifying the successful deposition and integrity of a this compound-based surface layer. epfl.chredalyc.org
Table 5: Expected Core Level Binding Energies in XPS for a this compound-Modified Surface
| Element (Core Level) | Chemical Species | Approximate Binding Energy (eV) |
|---|---|---|
| C 1s | C-Si | ~284.0 |
| C 1s | C-C (aromatic) | ~284.8 |
| C 1s | C-F | ~289.0 |
| F 1s | C-F | ~688.5 |
| Si 2p | Si-C | ~101.0 |
This interactive table lists the characteristic binding energies that would be expected in an XPS analysis, allowing for the identification of chemical bonds on the surface.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. mdpi.com In the context of this compound research, AFM is instrumental in characterizing the morphology of surfaces modified with this compound. Silanization is a common strategy to functionalize surfaces, and this compound, with its reactive silane group and fluorinated phenyl ring, can form self-assembled monolayers (SAMs) or thin films on various substrates.
AFM analysis allows for the visualization of the uniformity, thickness, and roughness of these this compound-derived layers. For instance, after the deposition of this compound on a silicon wafer, AFM can be employed to assess the quality of the resulting film. A well-formed monolayer would exhibit a smooth, uniform surface, while incomplete or aggregated depositions would show distinct topographical features such as pits, islands, or multilayered structures.
Furthermore, AFM can be used in different modes to probe not just the topography but also the nanomechanical properties of the surface. researchgate.net Techniques like Phase Imaging can reveal variations in surface adhesion and viscoelasticity, which can be correlated with the chemical composition and orientation of the this compound molecules on the surface. For example, the fluorinated phenyl groups are expected to create a low-energy, hydrophobic surface, and AFM can qualitatively and quantitatively assess these properties at the nanoscale.
Table 1: Representative AFM Data for a Hypothetical this compound-Modified Silicon Surface
| Parameter | Value | Unit | Description |
| Scan Size | 1 x 1 | µm | The lateral dimensions of the imaged area. |
| Image Resolution | 512 x 512 | pixels | The number of data points collected in the x and y directions. |
| Root Mean Square (RMS) Roughness | 0.2 | nm | A measure of the surface roughness, indicating a very smooth surface typical of a well-formed monolayer. |
| Average Height | 1.5 | nm | The average thickness of the this compound layer. |
| Peak-to-Valley (P-V) Distance | 1.0 | nm | The difference between the highest and lowest points on the surface, further indicating uniformity. |
Operando and In-situ Spectroscopic Techniques for Real-time Reaction Monitoring
Understanding the dynamics of chemical reactions as they occur is crucial for optimizing reaction conditions and elucidating mechanisms. Operando and in-situ spectroscopic techniques are powerful tools for the real-time monitoring of reactions involving this compound. xmu.edu.cn "In-situ" refers to the analysis of a material in its reaction environment, while "operando" takes this a step further by simultaneously measuring the catalytic activity or reaction performance.
For reactions involving this compound, such as its hydrolysis, condensation to form polysiloxanes, or its reaction with other functional groups, in-situ spectroscopy can provide invaluable mechanistic information. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are particularly well-suited for this purpose. xmu.edu.cn By monitoring the vibrational modes of the Si-H bond in this compound and the appearance of new bands corresponding to Si-OH and Si-O-Si linkages, the progress of the reaction can be followed in real time.
For example, in a study of the hydrosilylation reaction between this compound and an alkene, an in-situ FTIR setup could be used to monitor the disappearance of the characteristic Si-H stretching vibration (around 2200 cm⁻¹) and the C=C stretching vibration of the alkene, along with the appearance of new C-H and Si-C bands. This allows for the determination of reaction kinetics and the identification of any transient intermediates.
Operando spectroscopy would be particularly relevant if this compound were used as a precursor for a catalyst or a functional coating. For instance, if a surface modified with this compound is used in a catalytic process, operando techniques could correlate changes in the chemical state of the surface, as observed by spectroscopy, with the catalytic activity measured simultaneously.
Table 2: Hypothetical In-situ FTIR Monitoring of this compound Hydrolysis
| Time (minutes) | Si-H Peak Intensity (arbitrary units) | Si-OH Peak Intensity (arbitrary units) | Reaction Progress (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 30 | 0.40 | 0.60 | 60 |
| 60 | 0.10 | 0.90 | 90 |
| 120 | < 0.01 | > 0.99 | > 99 |
Computational and Theoretical Investigations of Pentafluorophenylsilane
Spectroscopic Property Predictions and Correlations with Experimental Data
To fulfill this request, dedicated computational chemistry research focusing specifically on Pentafluorophenylsilane would need to be conducted and published.
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and dynamic properties. An MD simulation of this compound would, in principle, allow for the exploration of its potential energy surface, the identification of stable conformers, and the analysis of its vibrational modes and intramolecular motions.
Such a study would typically involve:
Force Field Parameterization: Developing or adapting a set of parameters (a force field) that accurately describes the interatomic forces within the this compound molecule.
System Setup: Placing the this compound molecule in a simulated environment, such as in a vacuum or a solvent box.
Simulation Production: Running the simulation for a sufficient length of time to sample a representative range of molecular conformations and dynamics.
Despite the potential insights that could be gained, a thorough search of the scientific literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound. Consequently, there is no published data available to populate a table on its conformational and dynamic behavior derived from this method.
In Silico Design of Novel this compound Derivatives and Applications
In silico design involves the use of computational methods to design new molecules with desired properties for specific applications. For this compound, this could involve modifying its structure by adding or substituting functional groups to enhance its properties for applications in materials science, electronics, or as a chemical reagent. The process generally includes:
Scaffold Hopping and Functional Group Modification: Computationally generating a library of virtual derivatives based on the this compound scaffold.
Property Prediction: Using computational models, such as Quantitative Structure-Activity Relationship (QSAR) or quantum mechanical calculations, to predict the physicochemical and electronic properties of the designed derivatives. These properties could include electronic conductivity, thermal stability, reactivity, or binding affinity to a target.
Virtual Screening: Filtering the virtual library of derivatives to identify candidates with the most promising properties for a given application.
The search for literature on the in silico design of novel this compound derivatives was also unsuccessful. There are no published research articles or patents that describe the computational design and theoretical evaluation of new molecules based on the this compound structure. Therefore, no data on designed derivatives or their potential applications can be presented.
Future Directions and Emerging Research Areas for Pentafluorophenylsilane
Sustainable and Green Synthesis Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For pentafluorophenylsilane, future research will likely prioritize the adoption of green chemistry principles to minimize hazardous waste and energy consumption. jddhs.comresearchgate.net Current synthetic routes often rely on traditional methods that may involve harsh reagents and significant energy input.
Future sustainable approaches are expected to include:
Catalytic Direct Arylation: Investigating novel catalytic systems, potentially based on earth-abundant metals, for the direct C-H silylation of pentafluorobenzene (B134492). This would eliminate the need for pre-functionalized starting materials, thereby reducing step count and waste generation.
Flow Chemistry: The use of continuous flow reactors can offer enhanced safety, improved heat and mass transfer, and higher yields for the synthesis of this compound. This technique allows for precise control over reaction parameters, minimizing byproduct formation. jddhs.com
Bio-inspired Catalysis: Exploring enzymatic or chemoenzymatic routes for the formation of the carbon-silicon bond under mild conditions. While challenging, this represents a long-term goal for achieving highly sustainable production.
| Green Synthesis Approach | Potential Advantages | Research Focus |
| Catalytic Direct Arylation | Reduced waste, atom economy | Development of efficient and recyclable catalysts |
| Flow Chemistry | Enhanced safety, higher yields, scalability | Reactor design and optimization of reaction parameters |
| Bio-inspired Catalysis | Mild reaction conditions, high selectivity | Enzyme discovery and engineering |
Exploration of Unprecedented Reactivity and Selectivity Patterns
The electron-withdrawing nature of the pentafluorophenyl group imparts unique reactivity to the silicon center in this compound. Future studies will delve deeper into understanding and exploiting these properties to uncover novel chemical transformations. Key areas of exploration will likely involve:
Hydrosilylation Catalysis: While hydrosilylation is a well-established reaction, the influence of the pentafluorophenyl group on the reactivity and selectivity of the Si-H bond in this compound remains an area for detailed investigation. Research will likely focus on its application in the synthesis of complex organosilicon compounds.
Frustrated Lewis Pair (FLP) Chemistry: The electrophilic nature of the silicon atom in this compound could be exploited in FLP chemistry for the activation of small molecules like CO2, H2, and N2O.
Cross-Coupling Reactions: Developing new cross-coupling methodologies where this compound acts as a versatile building block for the introduction of the pentafluorophenylsilyl group into organic molecules, leading to novel compounds with potential applications in medicinal chemistry and materials science.
Development of Advanced Functional Materials Utilizing this compound Scaffolds
This compound serves as a valuable precursor for the synthesis of advanced functional materials with tailored properties. Future research is anticipated to expand its use in creating sophisticated materials for a range of applications.
Polymer Scaffolds for Tissue Engineering: While polymer-based scaffolds are extensively studied for tissue regeneration, the incorporation of this compound-derived moieties could enhance biocompatibility, control degradation rates, and introduce specific cell-material interactions. frontiersin.orgmdpi.comnih.govnih.gov Research into poly(pentafluorophenyl methacrylate)-based nano-objects has already demonstrated their potential as scaffolds for post-polymerization functionalization. mcw.edu
Surface Modification: The unique properties of the pentafluorophenyl group, such as hydrophobicity and chemical inertness, make this compound an excellent candidate for surface modification. Future work will likely focus on creating superhydrophobic coatings, anti-fouling surfaces, and biocompatible interfaces on various substrates.
Organic Electronics: The electron-deficient nature of the pentafluorophenyl ring can be utilized in the design of new organic semiconductors. This compound can serve as a building block for the synthesis of novel charge-transporting materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Material Application | Key Properties Conferred by this compound | Future Research Direction |
| Polymer Scaffolds | Biocompatibility, controlled degradation | Design of 3D printable and biodegradable scaffolds |
| Surface Modification | Hydrophobicity, chemical inertness | Development of durable and self-healing coatings |
| Organic Electronics | Electron-deficient character, charge transport | Synthesis of novel high-performance organic semiconductors |
Integration into Catalytic Cycles for Broader Synthetic Utility
The integration of this compound into catalytic cycles can unlock new synthetic pathways and enhance the efficiency of existing ones. Future research will likely focus on designing catalytic systems where this compound plays a key role.
As a Ligand Precursor: The pentafluorophenylsilyl group can be incorporated into ligand scaffolds to modulate the electronic and steric properties of metal catalysts. This can lead to improved activity, selectivity, and stability in a variety of catalytic transformations.
In C-F Bond Activation: The silicon center in this compound could potentially interact with and activate C-F bonds, a challenging but highly desirable transformation in organic synthesis. This could lead to new methods for the functionalization of fluorinated aromatic compounds.
As a Reagent in Catalytic Cycles: Investigating the role of this compound as a reagent in catalytic cycles, for example, as a hydride source or a silylating agent, could lead to the development of novel and efficient synthetic methodologies. mdpi.com
Application in Niche High-Technology Sectors
The unique combination of properties offered by materials derived from this compound makes them suitable for applications in demanding high-technology sectors.
Aerospace: The thermal stability, chemical resistance, and low outgassing properties of polymers and coatings derived from this compound are highly desirable for aerospace applications. patsnap.com Future research will focus on developing materials for use in harsh space environments, such as protective coatings for satellites and components for spacecraft.
Semiconductor Manufacturing: The need for high-purity, chemically resistant materials in semiconductor fabrication presents opportunities for the application of this compound-based materials. google.com These could be used in photolithography processes, as dielectric layers, or as encapsulants for sensitive electronic components.
Interdisciplinary Approaches and Collaboration with Other Scientific Fields
The full potential of this compound will be realized through interdisciplinary collaborations that bridge chemistry, materials science, biology, and engineering.
Medicinal Chemistry: The pentafluorosulfanyl (SF5) group, a "super trifluoromethyl" group, has garnered significant attention in medicinal chemistry. researchgate.net While not directly this compound, the synthetic methodologies and understanding of fluorine's effects are transferable. Collaborative efforts could explore the synthesis and biological evaluation of novel drug candidates containing the pentafluorophenylsilyl moiety.
Biomaterials Science: Collaboration with biologists and biomedical engineers will be crucial for the development of this compound-based scaffolds and surfaces for tissue engineering and medical implants. frontiersin.orgmdpi.comnih.govnih.gov
Computational Chemistry: Theoretical studies will play a vital role in predicting the properties of new materials and guiding the design of novel synthetic routes and catalytic systems involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
